molecular formula C7H16ClNO3S B2529278 (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride CAS No. 2413867-36-2

(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride

Cat. No.: B2529278
CAS No.: 2413867-36-2
M. Wt: 229.72
InChI Key: GFSFSHPUXQHPLV-UHFFFAOYSA-N
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Description

(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group and a dioxothian ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-1,1-dioxothiane with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (-CH₂NH₂) in this compound exhibits nucleophilic reactivity. Key reactions include:

Reaction TypeReagents/ConditionsProductSupporting Evidence
Acylation Acetyl chloride (CH₃COCl) in anhydrous dichloromethaneFormation of N-acetyl derivative (CH₃CONH-CH₂-C₆H₉O₂S)General reactivity of primary amines with acylating agents
Alkylation Methyl iodide (CH₃I) in presence of K₂CO₃Formation of N-methyl derivative (CH₃NH-CH₂-C₆H₉O₂S)Alkylation protocols for amines in heterocyclic systems

Electrophilic Reactions at the Methoxy Group

The methoxy (-OCH₃) group undergoes demethylation or substitution under specific conditions:

Reaction TypeReagents/ConditionsProductSupporting Evidence
Acidic Demethylation HBr (48%) in acetic acid at refluxConversion to hydroxy derivative (-OH)Analogous demethylation in sulfone-containing heterocycles
Nucleophilic Displacement Ammonia (NH₃) in ethanol under high pressureFormation of 3-amino derivative Methoxy substitution trends in azetidine analogs

Oxidation Reactions

The aminomethyl group is susceptible to oxidation:

Reaction TypeReagents/ConditionsProductSupporting Evidence
Oxidation to Nitro Group KMnO₄ in acidic mediumFormation of 3-(nitromethyl)-3-methoxy-1,1-dioxothiane Oxidation pathways for aliphatic amines

Ring-Opening Reactions

The 1,1-dioxothiane ring may undergo cleavage under harsh conditions:

Reaction TypeReagents/ConditionsProductSupporting Evidence
Acid-Catalyzed Hydrolysis Concentrated HCl at 100°CFormation of sulfonic acid derivatives Stability studies of thiane dioxides in acidic media

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases:

Reaction TypeReagents/ConditionsProductSupporting Evidence
Imine Formation Benzaldehyde (C₆H₅CHO) in ethanolN-benzylidene derivative Imine synthesis in indole-carbaldehyde systems

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound’s reactivity shifts in basic media:

ConditionBehaviorExample Reaction
Neutral pH Stable as hydrochloride salt
Basic pH Free amine liberated, enhancing nucleophilicityParticipation in Michael additions or SN2 reactions

Theoretical Reactivity with Organometallic Reagents

The sulfone group may direct metallation at adjacent positions:

ReagentExpected ReactionProduct
LDA (LiN(iPr)₂)Deprotonation at α-position to sulfoneOrganometallic intermediate for further functionalization

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • Description : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations.
  • Example Reactions : It can undergo oxidation to form aldehydes or acids, reduction to yield amines, and substitution reactions where the methoxy group can be replaced with other functional groups.
Reaction TypeExample ProductsCommon Reagents
OxidationAldehydes, AcidsPotassium permanganate, Chromium trioxide
ReductionAminesLithium aluminum hydride, Sodium borohydride
SubstitutionVarious derivativesHalogens, Nucleophiles

Biological Research Applications

Enzyme Interaction Studies

  • Description : The compound is utilized in biological studies to investigate its interactions with enzymes and metabolic pathways. Its structure allows it to bind to specific molecular targets, modulating their activity.
  • Case Study : Research has shown that derivatives of this compound can inhibit certain enzymes involved in metabolic processes, suggesting potential therapeutic applications.

Potential Therapeutic Uses

  • Description : Ongoing research is exploring the efficacy of (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride as a drug candidate for various diseases.
  • Findings : Preliminary studies indicate that the compound may exhibit anti-inflammatory and anti-cancer properties, warranting further investigation into its pharmacological potential.

Industrial Applications

Production of Specialty Chemicals

  • Description : In industrial settings, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for producing high-performance products.
  • Example Industries : The compound finds applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-1,1-dioxothian-3-yl)methanamine: Without the hydrochloride component, this compound has similar properties but may differ in solubility and reactivity.

    (3-Methoxy-1,1-dioxothian-3-yl)methanol: This compound has a hydroxyl group instead of an amine, leading to different chemical behavior.

    (3-Methoxy-1,1-dioxothian-3-yl)ethanamine:

Uniqueness

(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable for research and industrial applications.

Biological Activity

(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a dioxothian structure, which contributes to its reactivity and interaction with biological targets. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as:

  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor binding : It can bind to receptors, potentially altering signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The findings indicate notable activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 0.25 µg/mL
Escherichia coli> 200 µg/mL
Candida albicansNot active

This compound exhibited selective inhibition towards MRSA while showing limited efficacy against Gram-negative bacteria and fungi like Candida albicans .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cell lines such as HEK293. The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound showed minimal cytotoxicity at therapeutic doses.

CompoundIC50 (µg/mL)Hemolytic Activity
This compound> 32None
Positive Control (Tamoxifen)9Low

These findings suggest that the compound may possess a favorable safety profile for further development as an antimicrobial agent .

Case Studies

A notable case study involved the synthesis of analogs based on the core structure of this compound. Researchers aimed to enhance antimicrobial potency by introducing various substituents. The study revealed that modifications at specific positions significantly influenced both antimicrobial activity and cytotoxicity profiles.

Example Analog Study

In one study, several analogs were synthesized and tested:

Analog StructureMIC against MRSA (µg/mL)Cytotoxicity (HEK293)
Original Compound≤ 0.25> 32
Analog A220
Analog B0.515

These results indicated that specific structural changes could enhance efficacy without compromising safety .

Applications in Research

The versatility of this compound extends beyond antimicrobial applications. It serves as a valuable building block in medicinal chemistry for synthesizing novel compounds with potential therapeutic properties. Its interactions with biological systems make it a candidate for further investigation in drug discovery programs targeting infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 3-methoxy-1,1-dioxothian-3-carbaldehyde) using sodium cyanoborohydride or hydrogen gas with a palladium catalyst. Optimization involves adjusting pH (5-6 for NaBH3CN), solvent polarity (methanol/THF mixtures), and temperature (25–50°C). Monitoring intermediates via TLC and quenching with HCl ensures hydrochloride salt formation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm methoxy and thiane-dioxide groups.
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>98%).
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks ([M+H]+ and chloride adducts).
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against Gram+/− bacteria, fungi).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Neuropharmacology : Radioligand binding assays for serotonin/dopamine receptors .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELXL for refinement, applying restraints for disordered methoxy/thiane groups. Validate with:

  • R-factor convergence (target <0.05).
  • ADDSYM/PLATON checks for missed symmetry.
  • Hirshfeld surface analysis to identify weak intermolecular interactions .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic studies under varying conditions:

  • Solvent polarity : Compare DMSO (polar aprotic) vs. ethanol (protic).
  • Leaving groups : Substitute chloride with tosylate or mesylate.
  • DFT calculations (Gaussian 16) to model transition states and activation energies .

Q. What computational approaches are suitable for predicting target interactions, such as enzyme inhibition?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock into active sites of COX-2 or MAO enzymes.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns.
  • Pharmacophore mapping (LigandScout) to identify critical hydrogen-bonding motifs .

Q. How can discrepancies in synthetic yields between batches be systematically addressed?

  • Methodological Answer : Apply Design of Experiments (DoE) :

  • Vary factors (catalyst loading, temperature, stoichiometry) in a factorial design.
  • Analyze via ANOVA to identify critical parameters.
  • Use PAT tools (ReactIR) for real-time monitoring of intermediate formation .

Q. What assay designs are optimal for evaluating the compound’s interaction with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • cAMP accumulation assay (HEK293 cells transfected with GPCRs).
  • Calcium flux assays (Fluo-4 dye, FLIPR platform).
  • BRET/FRET for ligand-induced conformational changes .

Q. How does stereochemistry at the 3-methoxy position influence biological activity?

  • Methodological Answer :

  • Synthesize enantiomers via chiral resolution (HPLC with amylose columns).
  • Compare IC50 values in target assays (e.g., serotonin reuptake inhibition).
  • Circular Dichroism (CD) to correlate absolute configuration with activity .

Q. What protocols ensure stability during long-term storage, given the compound’s hygroscopic nature?

  • Methodological Answer :
  • Store under argon at −20°C in amber vials.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks.
  • Use Karl Fischer titration to monitor moisture ingress .

Properties

IUPAC Name

(3-methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S.ClH/c1-11-7(5-8)3-2-4-12(9,10)6-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXSBODDSBGQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCS(=O)(=O)C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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